molecular formula C10H12FNO2 B1590730 Ethyl 2-(4-amino-2-fluorophenyl)acetate CAS No. 73781-63-2

Ethyl 2-(4-amino-2-fluorophenyl)acetate

Cat. No. B1590730
CAS RN: 73781-63-2
M. Wt: 197.21 g/mol
InChI Key: CKHZQBGGRYVXEB-UHFFFAOYSA-N
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Patent
US08252833B2

Procedure details

Ethyl phenylmethyl (2-fluoro-4-nitrophenyl)propanedioate (3.86 g, 10.6 mmol) dissolved in ethanol (50 ml), was treated with ammonium formate (6.7 g, 10.6 mmol) under argon. Palladium on carbon 10% paste (380 mg) was added and the reaction was stirred under reflux for 3 hours (60° C.). The reaction was cooled to room temperature and the catalyst removed by filtration through celite. Solvent was removed to give a brown oil. The crude material was purified by chromatography on silica gel eluting with 0-50% ethyl acetate in hexane (1:1) over 45 minutes. Fractions were evaporated to give the title compound as a yellow oil (1.26 g, 6.4 mmol).
Name
Ethyl phenylmethyl (2-fluoro-4-nitrophenyl)propanedioate
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH:11](C(OCC1C=CC=CC=1)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:2]([F:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Ethyl phenylmethyl (2-fluoro-4-nitrophenyl)propanedioate
Quantity
3.86 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel eluting with 0-50% ethyl acetate in hexane (1:1) over 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
Fractions were evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)CC(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.4 mmol
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.